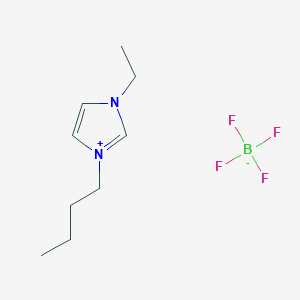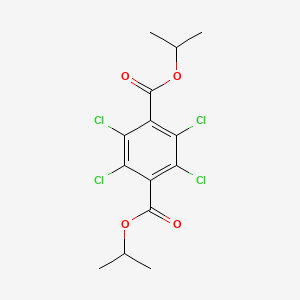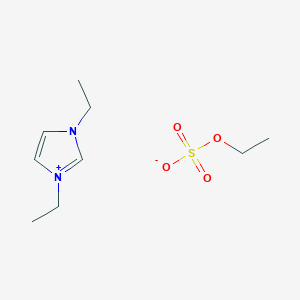
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyphenylmagnesium bromide (2-PPB) is a reagent used in organic synthesis and in the laboratory. It is a Grignard reagent, which is a type of organometallic compound used as a nucleophile in synthetic organic chemistry. 2-PPB is a colorless liquid which is soluble in most organic solvents, and is relatively stable under normal laboratory conditions. It is used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in a variety of scientific research applications, including the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds, as well as in the synthesis of polymers and other materials. Additionally, 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Mecanismo De Acción
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles such as aldehydes and ketones. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of a new bond between the two. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is not known to have any significant biochemical or physiological effects. It is a relatively stable compound under normal laboratory conditions, and is not known to be toxic or hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments is its versatility. It can be used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds. Additionally, it is relatively stable under normal laboratory conditions, and is not known to be toxic or hazardous.
However, there are some limitations to using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it is not very soluble in water, and so it must be used in an organic solvent such as THF. Additionally, it is not very reactive at room temperature, and so it must be heated to higher temperatures in order to facilitate the reaction.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it could be used in the synthesis of new materials, such as polymers or nanomaterials. Additionally, it could be used in the synthesis of new pharmaceuticals and other bioactive compounds. Furthermore, it could be used in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, it could be used in the synthesis of new catalysts for organic synthesis and other chemical reactions.
Métodos De Síntesis
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is typically synthesized by the reaction of phenol and magnesium bromide in tetrahydrofuran (THF). This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out at room temperature, and the product is typically distilled off as a colorless liquid.
Propiedades
IUPAC Name |
magnesium;phenoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBKIAQFISRRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylmagnesium bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)





![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)

